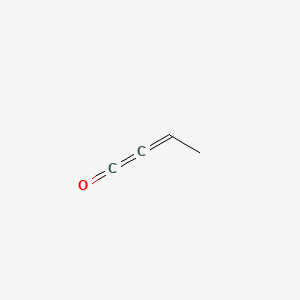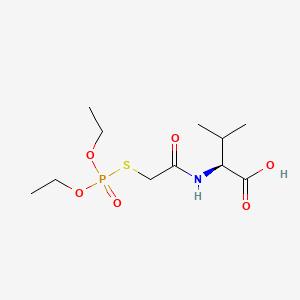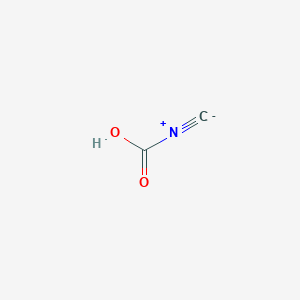
Carbonisocyanidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonisocyanidic acid is an organic compound characterized by the presence of both a carboxyl group (-COOH) and an isocyanide group (-NC). This unique combination of functional groups imparts distinctive chemical properties and reactivity to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbonisocyanidic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: Using potassium permanganate (KMnO₄) to oxidize substituted alkylbenzenes, yielding substituted benzoic acids.
Oxidation of Primary Alcohols or Aldehydes: Primary alcohols can be oxidized using Dess-Martin periodinane, while aldehydes can be oxidized with alkaline KMnO₄.
Hydrolysis of Nitriles: Heating nitriles with aqueous acid or base can produce carboxylic acids.
Carboxylation of Grignard Reagents: Reacting Grignard reagents with carbon dioxide (CO₂) followed by protonation yields carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents due to their efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of carbon dioxide and water.
Reduction: Reduction reactions can convert this compound into primary alcohols or aldehydes.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), primary amines (RNH₂).
Major Products Formed:
Oxidation: Carbon dioxide (CO₂), water (H₂O).
Reduction: Primary alcohols, aldehydes.
Substitution: Various isocyanide derivatives.
Wissenschaftliche Forschungsanwendungen
Carbonisocyanidic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of carbonisocyanidic acid involves its interaction with nucleophilic functional groups. The isocyanide group can react with nucleophiles, leading to the formation of carbamoyl derivatives. This reaction can modify proteins and other biomolecules, potentially altering their function and stability .
Vergleich Mit ähnlichen Verbindungen
Isocyanic Acid (HNCO): Shares the isocyanide functional group but lacks the carboxyl group.
Carboxylic Acids: Such as acetic acid and formic acid, which contain the carboxyl group but lack the isocyanide group.
Uniqueness: Carbonisocyanidic acid’s combination of carboxyl and isocyanide groups makes it unique among organic compounds. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to compounds with only one of these functional groups .
Eigenschaften
CAS-Nummer |
73973-62-3 |
|---|---|
Molekularformel |
C2HNO2 |
Molekulargewicht |
71.03 g/mol |
IUPAC-Name |
carbonisocyanidic acid |
InChI |
InChI=1S/C2HNO2/c1-3-2(4)5/h(H,4,5) |
InChI-Schlüssel |
FLPDSCISACSPOZ-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


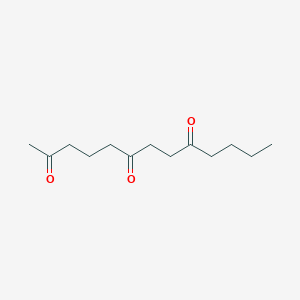
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
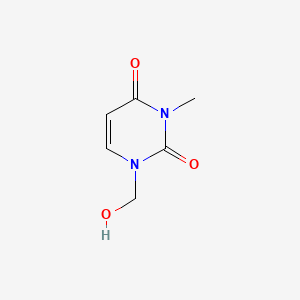


![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)


